molecular formula C18H28N2O3S2 B2755410 2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide CAS No. 2034477-25-1

2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2755410
CAS No.: 2034477-25-1
M. Wt: 384.55
InChI Key: PRBSAZKQYLANSB-UHFFFAOYSA-N
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Description

2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a benzene sulfonamide core with ethoxy and piperidinyl-thiolan substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzene sulfonamide core, followed by the introduction of the ethoxy group and the piperidinyl-thiolan moiety. Common reagents used in these reactions include sulfonyl chlorides, ethyl alcohol, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound could be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzene sulfonamides with different substituents, such as:

Uniqueness

What sets 2-ethoxy-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide apart is its unique combination of functional groups, which may confer specific chemical reactivity and biological activity

Properties

IUPAC Name

2-ethoxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S2/c1-2-23-17-5-3-4-6-18(17)25(21,22)19-13-15-7-10-20(11-8-15)16-9-12-24-14-16/h3-6,15-16,19H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBSAZKQYLANSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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